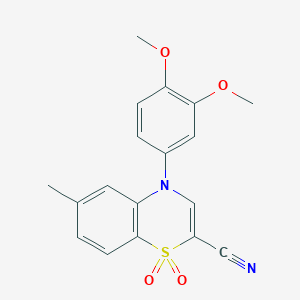

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

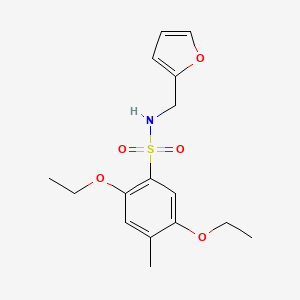

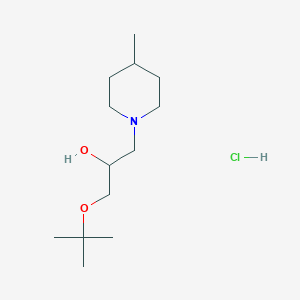

The molecule “3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one” is a complex organic compound that contains several functional groups and rings. It has a quinolinone ring, which is a type of heterocyclic compound. This ring contains a ketone functional group (C=O) and a nitrogen atom. The molecule also contains a bromophenyl group, which is a phenyl ring (a type of aromatic ring) with a bromine atom attached, and an oxadiazole ring, another type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The reactivity of this molecule would be influenced by its functional groups. For example, the bromine atom on the bromophenyl group could be replaced by other groups in a substitution reaction . The carbonyl group in the quinolinone ring could undergo reactions typical of ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the bromine atom could increase the molecule’s density and boiling point compared to similar molecules without a bromine atom .Applications De Recherche Scientifique

Anticancer Activity

- A study focused on the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which were evaluated for antitumor activities against various cancer cell lines. The compounds exhibited moderate to high levels of antitumor activities, with some showing more potent inhibitory activities compared to 5-fluorouracil, a positive control. The mechanism of action for a representative compound indicated cell cycle arrest and apoptosis in HeLa cells (Fang et al., 2016).

Antimicrobial Activity

- Research into 2-(4-((5-(4-bromophenyl)-1, 3, 4-oxadiazol-2-yl)methoxy)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives revealed potent antibacterial and antifungal activity against a variety of bacterial strains and pathogenic fungal strains. This suggests the potential for these compounds in treating infectious diseases (Sirgamalla & Boda, 2019).

Antiviral Activities

- Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized via microwave technique demonstrated potent antiviral activities against a spectrum of respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome coronavirus. This highlights the potential of quinazolinone derivatives as broad-spectrum antiviral agents (Selvam et al., 2007).

Synthesis and Evaluation Techniques

- The studies also emphasize the significance of synthetic methodologies, including microwave-assisted synthesis and palladium-catalyzed Suzuki cross-coupling reactions, in creating these compounds. These techniques not only facilitate the synthesis of these complex molecules but also open up new avenues for the development of derivatives with enhanced biological activities (Modh et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9BrFN3O2/c18-10-3-1-2-9(6-10)16-21-17(24-22-16)13-8-20-14-5-4-11(19)7-12(14)15(13)23/h1-8H,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWJIVGBMFXUGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9BrFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2747906.png)

![tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2747907.png)

![rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2747913.png)

![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2747919.png)

![N-[[(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]oxirane-2-carboxamide](/img/structure/B2747920.png)

![1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2747921.png)